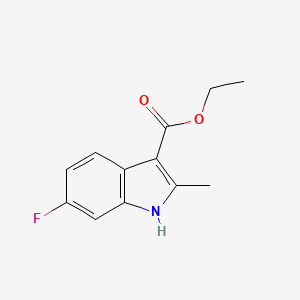

6-Fluoro-2-methylindole-3-carboxylic acid ethyl ester

Description

Properties

IUPAC Name |

ethyl 6-fluoro-2-methyl-1H-indole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12FNO2/c1-3-16-12(15)11-7(2)14-10-6-8(13)4-5-9(10)11/h4-6,14H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOKWPANDLYARQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC2=C1C=CC(=C2)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30654111 | |

| Record name | Ethyl 6-fluoro-2-methyl-1H-indole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30654111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886362-69-2 | |

| Record name | Ethyl 6-fluoro-2-methyl-1H-indole-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886362-69-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 6-fluoro-2-methyl-1H-indole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30654111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 886362-69-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Fluoro-2-methylindole-3-carboxylic acid ethyl ester

CAS Number: 886362-69-2

Prepared by: Gemini, Senior Application Scientist

Introduction

6-Fluoro-2-methylindole-3-carboxylic acid ethyl ester is a fluorinated indole derivative that has garnered significant interest within the scientific community, particularly in the realms of medicinal chemistry and drug discovery. The indole scaffold is a privileged structure, forming the core of numerous natural products and pharmaceuticals. The strategic introduction of a fluorine atom at the 6-position of the indole ring can profoundly influence the molecule's physicochemical and pharmacological properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets. This guide provides a comprehensive overview of the synthesis, characterization, and applications of this versatile building block for researchers, scientists, and professionals in drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, formulation, and application in various chemical reactions.

| Property | Value | Source |

| CAS Number | 886362-69-2 | Commercial Suppliers |

| Molecular Formula | C₁₂H₁₂FNO₂ | Calculated |

| Molecular Weight | 221.23 g/mol | Calculated |

| Appearance | White to off-white solid | Commercial Suppliers |

| Melting Point | Not consistently reported | - |

| Boiling Point | 347.6 °C at 760 mmHg | Predicted |

| Flash Point | 164 °C | Predicted |

| Solubility | Soluble in common organic solvents such as DMSO and methanol. | General knowledge |

Synthesis of this compound

The most probable and widely applicable method for the synthesis of 2-methylindole-3-carboxylic acid esters is the Fischer indole synthesis . This classic reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the condensation of an arylhydrazine and a ketone or β-ketoester.[1][2]

Plausible Synthetic Pathway: Fischer Indole Synthesis

The synthesis of this compound would likely proceed via the reaction of 4-fluorophenylhydrazine with ethyl acetoacetate in the presence of an acid catalyst.

Overall Reaction:

Figure 1: Plausible Fischer indole synthesis pathway.

Detailed Experimental Protocol (Proposed)

This protocol is a generalized procedure based on established Fischer indole synthesis methodologies. Optimization of reaction conditions may be necessary to achieve optimal yields.

Materials:

-

4-fluorophenylhydrazine hydrochloride

-

Ethyl acetoacetate

-

Anhydrous ethanol

-

Concentrated sulfuric acid or polyphosphoric acid (PPA)

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Ethyl acetate

-

Hexane

Procedure:

-

Hydrazone Formation: In a round-bottom flask, dissolve 4-fluorophenylhydrazine hydrochloride (1.0 eq) in anhydrous ethanol. To this solution, add ethyl acetoacetate (1.1 eq). The mixture is stirred at room temperature for 1-2 hours to form the corresponding hydrazone. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Cyclization: Once hydrazone formation is complete, the acid catalyst (e.g., a few drops of concentrated sulfuric acid or a portion of PPA) is carefully added to the reaction mixture. The mixture is then heated to reflux (typically 80-120 °C) for several hours. The progress of the cyclization should be monitored by TLC.

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature and the ethanol is removed under reduced pressure. The residue is then carefully neutralized with a saturated solution of sodium bicarbonate.

-

Extraction: The aqueous layer is extracted multiple times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and filtered.

-

Purification: The solvent is removed in vacuo to yield the crude product. Purification is typically achieved by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Causality in Experimental Choices:

-

Choice of Acid Catalyst: Strong Brønsted acids like sulfuric acid or Lewis acids are essential to catalyze the[3][3]-sigmatropic rearrangement, which is the key step in the Fischer indole synthesis.[4] Polyphosphoric acid is often used as both a catalyst and a solvent at elevated temperatures.

-

Reaction Temperature: The cyclization step typically requires heating to overcome the activation energy of the rearrangement and subsequent aromatization steps.

-

Purification Method: Column chromatography is a standard and effective method for separating the desired indole product from any unreacted starting materials, by-products, or residual catalyst.

Characterization and Quality Control

The identity and purity of synthesized this compound should be confirmed using a combination of spectroscopic and chromatographic techniques.

Spectroscopic Analysis (Predicted)

¹H NMR (Proton Nuclear Magnetic Resonance):

-

NH Proton: A broad singlet in the region of 8.0-9.0 ppm.

-

Aromatic Protons: Signals corresponding to the protons on the fluorinated benzene ring, likely appearing as complex multiplets between 7.0-7.8 ppm. The fluorine atom will cause characteristic splitting patterns.

-

Ethyl Ester Protons: A quartet around 4.3 ppm (OCH₂) and a triplet around 1.4 ppm (CH₃).

-

Methyl Protons: A singlet around 2.5 ppm for the methyl group at the 2-position.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Carbonyl Carbon: A signal around 165 ppm for the ester carbonyl group.

-

Aromatic and Indole Ring Carbons: A series of signals in the aromatic region (100-140 ppm). The carbon atom attached to the fluorine will show a large coupling constant (¹JCF).

-

Ethyl Ester Carbons: Signals around 60 ppm (OCH₂) and 14 ppm (CH₃).

-

Methyl Carbon: A signal around 12-15 ppm for the methyl group at the 2-position.

Chromatographic Analysis

-

Thin-Layer Chromatography (TLC): A rapid and effective method to monitor reaction progress and assess the purity of the final product.

-

High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity.

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound.

Applications in Drug Discovery

The this compound scaffold is a valuable building block in the design and synthesis of novel therapeutic agents. The indole nucleus is a common motif in many biologically active compounds, and the introduction of fluorine can enhance drug-like properties.

Role of the Fluoroindole Scaffold

-

Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolism, leading to an increased half-life of the drug molecule.

-

Lipophilicity and Permeability: Fluorine substitution can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes.

-

Binding Interactions: The electronegative fluorine atom can participate in favorable interactions with biological targets, such as hydrogen bonding or dipole-dipole interactions, potentially increasing binding affinity and selectivity.

Therapeutic Areas of Interest

Indole derivatives have shown promise in a wide range of therapeutic areas. The this compound core can be elaborated to synthesize compounds with potential activity as:

-

Antiviral Agents: The indole scaffold is present in several antiviral drugs. Derivatives of indole-3-carboxylic acids have been investigated as inhibitors of the Hepatitis C virus (HCV).[5][6]

-

Anticancer Agents: The indole nucleus is a key component of many anticancer drugs, including vinca alkaloids. Substituted indoles can act as kinase inhibitors, which are a major class of cancer therapeutics.

-

Kinase Inhibitors: The indole ring can serve as a scaffold for designing inhibitors of various protein kinases, which are often dysregulated in cancer and other diseases.

Synthetic Workflow for Drug Candidate Synthesis:

Figure 2: General workflow for utilizing the title compound in drug discovery.

Safety and Handling

As with any chemical compound, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex heterocyclic compounds with potential applications in drug discovery. Its synthesis, primarily through the Fischer indole reaction, provides a reliable route to this important intermediate. The strategic incorporation of a fluorine atom imparts unique properties that can be exploited to develop novel therapeutics with improved pharmacological profiles. This guide provides a foundational understanding of this compound for researchers and scientists working at the forefront of medicinal chemistry.

References

-

Heravi, M. M., Amiri, Z., Kafshdarzadeh, K., & Zadsirjan, V. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 11(54), 34225-34266. [Link]

-

Gassman, P. G., & van Bergen, T. J. (1977). Indoles from anilines: Ethyl 2-methylindole-5-carboxylate. Organic Syntheses, 56, 72. [Link]

-

Tantak, M. P., & Kumar, D. (2020). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. Molecules, 25(21), 5038. [Link]

-

Sajjadifar, S., Vahedi, H., Massoudi, A., & Louie, O. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2491-2498. [Link]

-

Wikipedia contributors. (2023, December 12). Japp–Klingemann reaction. In Wikipedia, The Free Encyclopedia. Retrieved January 23, 2026, from [Link]

-

Podolsky, A., et al. (2020). Synthesis, Characterization and in vitro Studies of Some Ethyl 2-Carboxylate-5-monosubstitued 1H-indole Derivatives as Potential GSK-3β Inhibitors. ResearchGate. [Link]

-

ResearchGate. (n.d.). Fig. S24 13 C NMR spectrum of ethyl 6-fluoro-1H-indene-2-carboxylate (6l). [Link]

-

Sellitto, G., Faruolo, A., de Caprariis, P., Altamura, S., Paonessa, G., & Ciliberto, G. (2010). Synthesis and anti-hepatitis C virus activity of novel ethyl 1H-indole-3-carboxylates in vitro. Bioorganic & medicinal chemistry, 18(16), 6143–6148. [Link]

-

Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. [Link]

-

Andi, B., Kumaran, D., Kreitler, D. F., et al. (2022). Hepatitis C virus NS3/4A inhibitors and other drug-like compounds as covalent binders of SARS-CoV-2 main protease. Scientific reports, 12(1), 11131. [Link]

-

Mohideen, M., Kamaruzaman, N. A., Rosli, M. M., Mordi, M. N., & Mansor, S. M. (2017). Synthesis, crystal structure, and biological evaluation of ethyl 9-(2-fluorobenzyl)-1-phenyl-9 h-pyrido[3,4-b]indole-3-carboxylate as anticancer agent. Figshare. [Link]

- Patent EP1829872B1. (2010). Processes for production of indole compounds.

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. Synthesis and anti-hepatitis C virus activity of novel ethyl 1H-indole-3-carboxylates in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of novel HCV inhibitors: synthesis and biological activity of 6-(indol-2-yl)pyridine-3-sulfonamides targeting hepatitis C virus NS4B - PubMed [pubmed.ncbi.nlm.nih.gov]

The Therapeutic Potential of 6-Fluoro-2-Methylindole Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Strategic Advantage of the 6-Fluoro-2-Methylindole Scaffold in Medicinal Chemistry

The indole nucleus is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic drugs. Strategic modification of this core can significantly enhance pharmacological properties. The introduction of a fluorine atom at the 6-position and a methyl group at the 2-position of the indole ring creates the 6-fluoro-2-methylindole moiety, a scaffold with compelling potential for the development of novel therapeutics. This guide provides an in-depth technical overview of the burgeoning therapeutic applications of 6-fluoro-2-methylindole derivatives, focusing on their design, synthesis, and biological evaluation in key disease areas.

The incorporation of a fluorine atom, a bioisostere of a hydrogen atom, can profoundly influence a molecule's physicochemical properties. The high electronegativity and small size of fluorine can enhance metabolic stability, improve binding affinity to target proteins, and increase lipophilicity, thereby improving blood-brain barrier penetration—a critical attribute for neurological drug candidates. The 2-methyl group can provide steric hindrance, influencing binding selectivity and protecting the indole ring from metabolic degradation. Consequently, 6-fluoro-2-methylindole serves as a valuable starting point for the synthesis of compounds with potential applications in oncology, neurodegenerative diseases, and infectious diseases.[1][2] This guide will delve into specific examples of how this versatile scaffold is being leveraged to create next-generation therapeutic agents.

Anticancer Applications: Targeting Drug-Resistant Tumors

A significant area of investigation for fluorinated indole derivatives is in the development of novel anticancer agents, particularly those effective against drug-resistant cancers. While direct therapeutic applications of 6-fluoro-2-methylindole are still emerging, the closely related 6-fluoroindole core has shown considerable promise.

Case Study: Indole-Chalcone Derivatives as Microtubule Targeting Agents

Recent research has highlighted the potent cytotoxic activity of indole-chalcone derivatives against metastatic colorectal cancer (mCRC), including cell lines resistant to the standard chemotherapeutic agent oxaliplatin. One such derivative, (E)-3-(6-fluoro-1H-indol-3-yl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one , demonstrates the therapeutic potential of the 6-fluoroindole scaffold. This compound has been shown to target microtubules, crucial components of the cytoskeleton involved in cell division.

Mechanism of Action: By interacting with microtubules, this class of compounds disrupts their dynamics, leading to an arrest of the cell cycle in the G2/M phase and subsequent apoptosis (programmed cell death). This mechanism is particularly relevant for overcoming resistance to other chemotherapeutic agents.

Neurological and Psychiatric Disorders: Modulating Key CNS Targets

The 6-fluoro-2-methylindole scaffold is a key intermediate in the synthesis of pharmaceutical compounds targeting neurological and psychiatric conditions.[2] The fluorine atom's ability to enhance blood-brain barrier penetration makes this scaffold particularly attractive for developing drugs that act on the central nervous system (CNS).

Potential as 5-HT6 Receptor Antagonists for Cognitive Enhancement

The serotonin 5-HT6 receptor is a promising target for the treatment of cognitive deficits in neurodegenerative diseases such as Alzheimer's disease. Antagonism of this receptor has been shown to modulate multiple neurotransmitter systems, including acetylcholine and glutamate, which are critical for learning and memory. While specific 6-fluoro-2-methylindole derivatives as 5-HT6 antagonists are under investigation, the broader class of fluorinated indoles has been a focus of significant research in this area. The structural features of 6-fluoro-2-methylindole make it an ideal starting point for the design of novel, potent, and selective 5-HT6 receptor antagonists.

Antifungal and Anticonvulsant Potential: An Emerging Frontier

Preliminary studies have suggested that derivatives of 6-fluoro-2-methyl-1H-indole hold promise in the development of antifungal and anticonvulsant agents.[1] The unique electronic properties conferred by the fluorine and methyl substitutions may lead to novel mechanisms of action against fungal pathogens and neuronal hyperexcitability. Further research is warranted to explore these potential applications and identify lead compounds for preclinical development.

Experimental Protocols

Synthesis of 6-Fluoro-2-Methylindole

The parent scaffold, 6-fluoro-2-methylindole, can be synthesized through various established methods, including the Fischer indole synthesis and palladium-catalyzed reactions.[1] A common laboratory-scale synthesis is outlined below.

Protocol: Reductive Cyclization of 1-(4-fluoro-2-nitrophenyl)propan-2-one

-

Reaction Setup: In a 100 mL stainless steel autoclave, add 1.0 g (5.1 mmol) of 1-(4-fluoro-2-nitrophenyl)propan-2-one, 130 mg (4 mol%) of triruthenium carbonyl, 397 mg of 2,2'-bipyridine, and 40 g of toluene.[3][4]

-

Inert Atmosphere: Purge the autoclave with nitrogen gas to establish an inert atmosphere.

-

Reaction Conditions: Heat the reaction mixture under nitrogen protection. The specific temperature and time will depend on the catalyst system and can be optimized.

-

Monitoring: Monitor the reaction progress by high-performance liquid chromatography (HPLC) until complete conversion of the starting material is observed.[3][4]

-

Work-up and Purification: Upon completion, cool the reaction mixture and filter to remove the catalyst. The solvent is then removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization to yield 6-fluoro-2-methylindole as a white to yellow solid.[3][4]

This protocol provides a general guideline. Specific reaction conditions may need to be optimized.

Data Presentation

Table 1: Physicochemical Properties of 6-Fluoro-2-Methylindole

| Property | Value | Reference |

| CAS Number | 40311-13-5 | [2] |

| Molecular Formula | C₉H₈FN | [5] |

| Molecular Weight | 149.16 g/mol | [5] |

| Melting Point | 100 °C | [3][4] |

| Boiling Point | 269 °C | [3][4] |

| Appearance | White to yellow solid | [3][4] |

Visualizations

Diagram 1: General Synthetic Strategy for 6-Fluoro-2-Methylindole Derivatives

Caption: Synthetic pathways to diversify the 6-fluoro-2-methylindole scaffold.

Diagram 2: Proposed Mechanism of Action for Anticancer Indole-Chalcones

Caption: Microtubule disruption by indole-chalcones leading to cancer cell death.

Conclusion and Future Directions

The 6-fluoro-2-methylindole scaffold represents a promising starting point for the development of novel therapeutics with diverse applications. The strategic incorporation of fluorine and a methyl group offers significant advantages in tuning the pharmacokinetic and pharmacodynamic properties of drug candidates. While research into the specific therapeutic applications of 6-fluoro-2-methylindole derivatives is still in its early stages, the demonstrated success of the broader class of fluorinated indoles in oncology and neuroscience provides a strong rationale for continued investigation.

Future research should focus on the synthesis and biological evaluation of diverse libraries of 6-fluoro-2-methylindole derivatives. High-throughput screening against a range of biological targets, coupled with structure-activity relationship (SAR) studies, will be crucial for identifying lead compounds for further development. The exploration of this scaffold's potential in treating infectious diseases, inflammatory conditions, and metabolic disorders also warrants attention. As our understanding of the unique properties of fluorinated organic molecules grows, the therapeutic potential of 6-fluoro-2-methylindole derivatives is poised to make a significant impact on modern drug discovery.

References

-

LookChem. (n.d.). 6-fluoro-2-methyl-1H-indole. Available at: [Link]

-

Potapov, V. A., Novokshonova, I. A., Musalov, M. V., Amosova, S. V., & Rakitin, O. A. (2024). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. Molbank, 2024(4), M1889. Available at: [Link]

- Google Patents. (n.d.). CN102702066A - Novel method for preparing intermediate 6-chloro-5-fluoroindole used for synthesizing anticancer and weight-reducing medicine.

- Google Patents. (n.d.). WO2021094247A1 - New chemical process for making 6-chloro-4-(4-fluoro-2-methylphenyl)pyridin-3-amine a key intermediate of nt-814.

-

Elmaaty, A. A., et al. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances. Available at: [Link]

- Google Patents. (n.d.). US8420645B2 - Salts of 2-fluoro-N-methyl-4-[7-(quinolin-6-yl-methyl).

- Google Patents. (n.d.). US7256209B2 - Pyrazole derivatives and diabetic medicine containing them.

-

Singh, U. P., & Bhat, H. R. (2022). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Molecules, 27(15), 4935. Available at: [Link]

- Google Patents. (n.d.). US8993640B2 - 2,2-difluoropropionamide derivatives of bardoxolone methyl, polymorphic forms and methods of use thereof. Available at: ents.google.

Sources

Chemical structure and molecular weight of 6-fluoro-2-methylindole-3-carboxylic acid ethyl ester

An In-Depth Technical Guide to 6-Fluoro-2-methylindole-3-carboxylic Acid Ethyl Ester

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We will explore its core chemical and physical properties, including its structure and molecular weight. Furthermore, this guide will detail established synthetic routes, drawing from analogous indole syntheses, and discuss the compound's emerging applications as a crucial building block in the development of novel therapeutic agents and functional materials. The information is curated to provide researchers and drug development professionals with the foundational knowledge required to effectively utilize this compound in their work.

Introduction: The Significance of the Indole Scaffold

The indole ring system is a privileged scaffold in medicinal chemistry, forming the core structure of a vast array of biologically active compounds, including neurotransmitters (e.g., serotonin), hormones (e.g., melatonin), and numerous pharmaceuticals. Its unique electronic properties and ability to participate in various intermolecular interactions make it an ideal foundation for designing molecules that can effectively interact with biological targets. The strategic functionalization of the indole core, such as the introduction of a fluorine atom at the 6-position and a carboxyester group at the 3-position, as seen in this compound, allows for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic properties. Fluorine substitution, in particular, is a widely used strategy in drug design to enhance metabolic stability, binding affinity, and lipophilicity.

Chemical Properties and Structure

The precise chemical identity of a compound is fundamental to its application in research and development. This section outlines the key identifiers and properties of this compound.

Chemical Structure and Identifiers

The structure consists of a bicyclic indole core, with a fluorine atom at the C6 position, a methyl group at the C2 position, and an ethyl carboxylate group at the C3 position.

-

IUPAC Name: Ethyl 6-fluoro-2-methyl-1H-indole-3-carboxylate

-

CAS Number: 886362-69-2

-

SMILES Code: O=C(C1=C(C)NC2=C1C=CC(F)=C2)OCC[1]

-

InChI Key: GOKWPANDLYARQA-UHFFFAOYSA-N

Physicochemical Data

A summary of the key quantitative data for this compound is presented in the table below, compiled from various chemical suppliers and databases.

| Property | Value | Source |

| Molecular Weight | 221.23 g/mol | [1][2] |

| Physical Form | White to Yellow Solid | |

| Purity | ≥ 97% | [3] |

| Boiling Point | 347.6°C at 760 mmHg | [3] |

| Flash Point | 164°C | [3] |

| Refractive Index | 1.591 | [3] |

| Storage Temperature | 2-8°C, Sealed in dry conditions | [1] |

Synthesis and Mechanistic Considerations

While specific, detailed peer-reviewed syntheses for this compound are not extensively documented in the provided search results, its structure lends itself to well-established methods for indole synthesis, most notably the Fischer indole synthesis.

Proposed Synthetic Pathway: Fischer Indole Synthesis

The Fischer indole synthesis is a classic and versatile method for constructing the indole ring. The likely pathway for this compound would involve the reaction of a (4-fluorophenyl)hydrazine with ethyl 2-oxobutanoate (ethyl acetoacetate analog) under acidic conditions.

Conceptual Experimental Protocol:

-

Hydrazone Formation: (4-Fluorophenyl)hydrazine hydrochloride is reacted with ethyl 2-oxobutanoate in a suitable solvent like ethanol. A catalytic amount of acid (e.g., acetic acid) is typically added to facilitate the condensation reaction, leading to the formation of the corresponding hydrazone intermediate.

-

Indolization (Cyclization and Rearrangement): The formed hydrazone is then subjected to cyclization under stronger acidic conditions. A Lewis acid catalyst such as zinc chloride (ZnCl₂) or a Brønsted acid like polyphosphoric acid (PPA) is heated with the hydrazone. This step initiates a[2][2]-sigmatropic rearrangement, followed by the elimination of ammonia, to form the final indole ring system.

-

Work-up and Purification: Upon completion of the reaction, the mixture is cooled and neutralized. The crude product is typically extracted into an organic solvent (e.g., ethyl acetate), washed, dried, and concentrated. Final purification is achieved through recrystallization or column chromatography to yield the pure this compound.

Causality Behind Experimental Choices:

-

Acid Catalyst: The acid is crucial for both the initial hydrazone formation and the subsequent cyclization. The choice of acid and reaction temperature can significantly influence the reaction rate and yield.

-

Solvent: Ethanol is a common choice for the initial step due to its ability to dissolve the reactants and its relatively high boiling point.

-

Purification: Recrystallization is effective for obtaining highly pure crystalline solids, while column chromatography is used to separate the product from any soluble impurities or side products.

Logical Workflow for Synthesis

The following diagram illustrates the logical flow of the proposed Fischer indole synthesis for the target compound.

Caption: A logical workflow for the synthesis of the target indole derivative.

Applications in Research and Drug Development

Indole-3-carboxylic acid esters are valuable intermediates in organic synthesis. The presence of the reactive ester group allows for further chemical modifications, making them versatile building blocks.

Role as a Key Intermediate

The ethyl ester group at the C3 position can be readily hydrolyzed to the corresponding carboxylic acid. This carboxylic acid derivative can then be coupled with various amines to form amides, a common functional group in many pharmaceutical agents. This process, known as amide bond formation, is a cornerstone of medicinal chemistry.

Example Protocol: Ester Hydrolysis

-

Dissolution: Dissolve this compound in a mixture of a suitable organic solvent (e.g., tetrahydrofuran or ethanol) and an aqueous solution of a strong base (e.g., sodium hydroxide or lithium hydroxide).

-

Reaction: Stir the mixture at room temperature or with gentle heating. The progress of the hydrolysis can be monitored by thin-layer chromatography (TLC).

-

Acidification: Once the reaction is complete, cool the mixture and carefully acidify it with a dilute acid (e.g., 1M HCl) until the pH is acidic. This will protonate the carboxylate salt, causing the carboxylic acid product to precipitate.

-

Isolation: The solid carboxylic acid can be collected by filtration, washed with cold water to remove residual salts, and dried under vacuum.

Potential Therapeutic Applications

While specific biological activities for this exact compound are not detailed in the initial search, its structural motifs are present in molecules with known therapeutic effects. For instance, fluorinated indoles are investigated for their potential as:

-

Kinase Inhibitors: Many kinase inhibitors feature a heterocyclic core that binds to the ATP-binding pocket of the enzyme.

-

Antiviral Agents: Indole derivatives have shown promise in inhibiting viral replication.

-

Antimicrobial and Anticancer Agents: The indole nucleus is a common feature in compounds screened for these activities.

The combination of the 2-methyl group, the 3-ester, and the 6-fluoro substitution provides a unique electronic and steric profile that can be exploited by medicinal chemists to design new drug candidates with improved efficacy and safety profiles.

Safety and Handling

Based on available safety data, this compound is classified with the following hazard statements:

-

H302: Harmful if swallowed[1]

-

H315: Causes skin irritation[1]

-

H317: May cause an allergic skin reaction

-

H319: Causes serious eye irritation[1]

-

H335: May cause respiratory irritation[1]

The signal word is "Warning"[1]. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable heterocyclic compound with significant potential as a building block in synthetic and medicinal chemistry. Its well-defined chemical structure and physicochemical properties, combined with its accessibility through established synthetic routes like the Fischer indole synthesis, make it an attractive starting material for the development of more complex molecules. The strategic placement of the fluoro, methyl, and ethyl carboxylate groups offers multiple avenues for chemical modification, paving the way for the creation of novel compounds with tailored biological activities for drug discovery and unique properties for materials science applications.

References

-

Chem-Supply. This compound. Available from: [Link]

Sources

A Comprehensive Technical Guide to 6-Fluoro-2-methylindole-3-carboxylic acid ethyl ester for Researchers and Drug Development Professionals

Introduction: The Significance of a Fluorinated Indole Scaffold

6-Fluoro-2-methylindole-3-carboxylic acid ethyl ester, with the CAS number 886362-69-2, is a fluorinated derivative of the indole scaffold. The indole ring system is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The introduction of a fluorine atom at the 6-position of the indole ring can significantly modulate the compound's physicochemical and biological properties. This strategic fluorination can enhance metabolic stability, improve binding affinity to target proteins, and alter pharmacokinetic profiles, making this compound a valuable intermediate in the synthesis of novel therapeutic agents.

Indole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. Consequently, this compound serves as a crucial starting material for the synthesis of more complex molecules with potential therapeutic applications.

Physicochemical Properties and Commercial Availability

This section provides a summary of the key physicochemical properties of this compound and a comparative overview of its commercial suppliers.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 886362-69-2 | [1][2][3] |

| Molecular Formula | C₁₂H₁₂FNO₂ | [1][2][3] |

| Molecular Weight | 221.23 g/mol | [1][3] |

| Appearance | White to Yellow Solid | [3] |

| Purity | ≥97% | [2][3] |

| Boiling Point | 347.6°C at 760 mmHg | [2] |

| Flash Point | 164°C | [2] |

| Refractive Index | 1.591 | [2] |

| Storage | 2-8°C, Sealed in dry conditions | [1][3] |

Table 2: Commercial Suppliers and Specifications

| Supplier | Product Number | Purity | Additional Information |

| Sigma-Aldrich | ATE014416633 | 97% | Synonym: ethyl 6-fluoro-2-methyl-1H-indole-3-carboxylate.[3] |

| BLD Pharm | BD00786756 | Not Specified | Provides safety and hazard information.[1] |

| AstaTech, Inc. | ATE014416633 | 97% | Available through distributors like Sigma-Aldrich.[3] |

| Alchem Pharmtech, Inc. | Not Specified | Not Specified | Lists the compound in their product catalog.[4] |

| Shijiazhuang Guizheng Trade Co., Ltd. | Not Specified | 97% | Provides some physical property data.[2] |

Note: Purity levels and available specifications may vary by batch and supplier. It is recommended to request a certificate of analysis for lot-specific data.

Synthesis and Reaction Mechanisms

The synthesis of this compound typically involves a multi-step process. One of the most common and versatile methods for constructing the indole core is the Fischer indole synthesis.[5] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone derivative.

A plausible synthetic route, based on established indole synthesis methodologies, is outlined below. This protocol is provided as an illustrative example and may require optimization based on laboratory conditions and available starting materials.

Illustrative Synthetic Protocol: Fischer Indole Synthesis

This protocol describes a potential pathway for the synthesis of the target compound.

Step 1: Formation of the Phenylhydrazone

-

Dissolve 4-fluorophenylhydrazine hydrochloride in a suitable solvent such as ethanol.

-

Add a base, for example, sodium acetate, to neutralize the hydrochloride and liberate the free hydrazine.

-

To this solution, add ethyl 2-oxobutanoate (ethyl acetylpyruvate) dropwise while maintaining the temperature at 0-5°C with an ice bath.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the resulting phenylhydrazone may precipitate from the solution or can be isolated by extraction after removing the solvent.

Step 2: Acid-Catalyzed Cyclization

-

Suspend the isolated phenylhydrazone in a suitable acidic medium. A mixture of a protic acid like sulfuric acid or polyphosphoric acid in a solvent such as ethanol or acetic acid is commonly used.

-

Heat the reaction mixture to reflux (typically 80-120°C) for several hours. The progress of the cyclization should be monitored by TLC.

-

After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

-

The crude product will precipitate and can be collected by filtration.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure this compound.

Below is a conceptual workflow of the Fischer indole synthesis for the target molecule.

Caption: Conceptual workflow of the Fischer indole synthesis.

Analytical Characterization

Thorough analytical characterization is crucial to confirm the identity and purity of this compound. Key analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).

Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz):

-

δ 8.2-8.5 (s, 1H): NH proton of the indole ring.

-

δ 7.5-7.7 (dd, 1H): Aromatic proton at the 4-position of the indole ring.

-

δ 7.0-7.2 (m, 2H): Aromatic protons at the 5 and 7-positions of the indole ring.

-

δ 4.3-4.5 (q, 2H): Methylene protons (-OCH₂CH₃) of the ethyl ester group.

-

δ 2.6-2.8 (s, 3H): Methyl protons (-CH₃) at the 2-position of the indole ring.

-

δ 1.3-1.5 (t, 3H): Methyl protons (-OCH₂CH₃) of the ethyl ester group.

Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz):

-

δ 165-168: Carbonyl carbon of the ethyl ester group.

-

δ 157-160 (d, J ≈ 240 Hz): Fluorine-bearing carbon at the 6-position.

-

δ 135-138: Quaternary carbon at the 7a-position.

-

δ 130-133: Quaternary carbon at the 2-position.

-

δ 120-125: Aromatic carbons.

-

δ 110-115: Aromatic carbons.

-

δ 100-105: Quaternary carbon at the 3-position.

-

δ 60-62: Methylene carbon (-OCH₂CH₃) of the ethyl ester group.

-

δ 14-16: Methyl carbon (-CH₃) at the 2-position and methyl carbon (-OCH₂CH₃) of the ethyl ester group.

Applications in Drug Discovery and Medicinal Chemistry

This compound is a versatile building block for the synthesis of a wide array of biologically active molecules. The ester functional group at the 3-position can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides. The indole nitrogen can also be alkylated or arylated to introduce further diversity.

This compound is a valuable precursor for the development of:

-

Kinase Inhibitors: Many kinase inhibitors feature an indole core, and the specific substitution pattern of this molecule can be exploited to achieve selectivity for particular kinase targets.

-

Antiviral Agents: Indole derivatives have shown promise as antiviral agents, and this fluorinated analog can be used to synthesize novel compounds with improved antiviral activity and pharmacokinetic properties.

-

Anticancer Agents: The indole scaffold is present in several anticancer drugs. This building block can be used in the synthesis of new compounds that target various aspects of cancer cell biology.

The workflow for utilizing this compound in a drug discovery program is depicted below.

Caption: Drug discovery workflow utilizing the target molecule.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is important to consult the Safety Data Sheet (SDS) provided by the supplier before use.

General Safety Recommendations:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a fume hood.

-

Inhalation: Avoid inhaling dust or vapors.

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Ingestion: Do not ingest. If swallowed, seek medical attention immediately.

Hazard Statements:

-

H315: Causes skin irritation.[1]

-

H317: May cause an allergic skin reaction.[3]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Conclusion

This compound is a valuable and versatile building block for medicinal chemists and researchers in drug discovery. Its fluorinated indole scaffold offers unique opportunities to fine-tune the properties of lead compounds. This guide has provided a comprehensive overview of its properties, availability, synthesis, and applications, serving as a foundational resource for its effective utilization in the laboratory.

References

-

LookChem. This compound 886362-69-2 Purity 97% China. [Link]

-

Chemsrc. This compound. [Link]

-

ResearchGate. SUPPLEMENTARY INFORMATION Regioselective synthesis of pyrrole and indole-fused isocoumarins catalysed by N^O chelate ruthenium(II) complex. [Link]

-

ResearchGate. Fig. S24 13 C NMR spectrum of ethyl 6-fluoro-1H-indene-2-carboxylate (6l). [Link]

-

ResearchGate. Synthesis of N-Aminoindole Ureas from Ethyl 1-Amino-6-(trifluoromethyl)-1H-indole-3-carboxylate | Request PDF. [Link]

-

Axalta Coating Systems. SAFETY DATA SHEET Section 1. Identification Section 2. Hazards identification. [Link]

-

Organic Syntheses. 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. [Link]

-

Synlett. Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. [Link]

-

PMC - NIH. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. [Link]

-

MDPI. Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. [Link]

-

Magritek. Methyl 1H-indole-3-carboxylate. [Link]

-

RSC Publishing. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. [Link]

Sources

- 1. 886362-69-2|Ethyl 6-fluoro-2-methylindole-3-carboxylate|BLD Pharm [bldpharm.com]

- 2. Page loading... [guidechem.com]

- 3. This compound | 886362-69-2 [sigmaaldrich.com]

- 4. 886362-69-2 CAS Manufactory [m.chemicalbook.com]

- 5. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]

Methodological & Application

Application Note & Protocol: A Detailed Guide to the Fischer Indole Synthesis of Ethyl 6-Fluoro-2-methylindole-3-carboxylate

Introduction

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds. The targeted synthesis of substituted indoles, such as ethyl 6-fluoro-2-methylindole-3-carboxylate, is of paramount importance for the development of novel therapeutics. The fluorine atom at the 6-position can significantly enhance metabolic stability and binding affinity, while the 2-methyl and 3-ethoxycarbonyl groups provide crucial handles for further chemical modification. This document provides a comprehensive, field-proven protocol for the synthesis of ethyl 6-fluoro-2-methylindole-3-carboxylate via the classic Fischer indole synthesis, a reliable and widely utilized method for constructing the indole ring system.[1][2]

This guide is designed for researchers, scientists, and drug development professionals, offering not only a step-by-step methodology but also the underlying chemical principles and practical insights to ensure a successful and safe synthesis.

Reaction Principle: The Fischer Indole Synthesis

The Fischer indole synthesis, first described by Emil Fischer in 1883, is a chemical reaction that produces the indole ring from an arylhydrazine and an aldehyde or ketone in the presence of an acid catalyst.[1][3] The reaction proceeds through a series of well-established steps, which are crucial to understand for troubleshooting and optimization.

The key steps of the mechanism are:

-

Hydrazone Formation: The reaction commences with the condensation of an arylhydrazine with a carbonyl compound to form a hydrazone.

-

Tautomerization: The hydrazone then tautomerizes to its enamine isomer.

-

[4][4]-Sigmatropic Rearrangement: The enamine undergoes a[4][4]-sigmatropic rearrangement (a type of pericyclic reaction) to form a di-imine intermediate.

-

Aromatization and Cyclization: The subsequent loss of a proton leads to an aromatic intermediate which then undergoes an intramolecular cyclization.

-

Ammonia Elimination: The final step involves the elimination of a molecule of ammonia, driven by the formation of the stable aromatic indole ring.

A variety of Brønsted and Lewis acids can be employed as catalysts, with polyphosphoric acid (PPA) being a common and effective choice for this transformation due to its strong dehydrating and acidic properties.[1][3]

Experimental Protocol

This protocol details the synthesis of ethyl 6-fluoro-2-methylindole-3-carboxylate from 4-fluorophenylhydrazine hydrochloride and ethyl 2-oxobutanoate.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |

| 4-Fluorophenylhydrazine hydrochloride | 162.59 | 5.00 g | 30.75 | Starting material. |

| Ethyl 2-oxobutanoate | 130.14 | 4.42 g (4.25 mL) | 34.0 | Starting material. |

| Polyphosphoric acid (PPA) | - | ~25 g | - | Catalyst and solvent. |

| Ethanol (absolute) | 46.07 | As needed | - | Solvent for hydrazone formation and recrystallization. |

| Sodium Bicarbonate (NaHCO₃) | 84.01 | As needed | - | For neutralization. |

| Ethyl acetate (EtOAc) | 88.11 | As needed | - | Extraction solvent. |

| Brine (saturated NaCl solution) | - | As needed | - | For washing. |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | As needed | - | Drying agent. |

Equipment

-

Round-bottom flasks (100 mL and 250 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Buchner funnel and filter paper

-

Standard laboratory glassware

Synthesis Workflow

Step-by-Step Procedure

Part 1: Hydrazone Formation

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-fluorophenylhydrazine hydrochloride (5.00 g, 30.75 mmol) and absolute ethanol (30 mL).

-

Stir the suspension at room temperature.

-

Slowly add ethyl 2-oxobutanoate (4.42 g, 4.25 mL, 34.0 mmol) to the mixture.

-

Continue stirring at room temperature for 1 hour. The formation of the hydrazone may be observed as a change in color or the formation of a precipitate. The reaction can be monitored by Thin Layer Chromatography (TLC).

Part 2: Fischer Indole Synthesis (Cyclization)

-

In a separate 250 mL round-bottom flask, pre-heat polyphosphoric acid (~25 g) to 80-90 °C with stirring.

-

Carefully and in portions, add the hydrazone mixture from Part 1 to the hot polyphosphoric acid. Caution: This addition can be exothermic.

-

After the addition is complete, heat the reaction mixture to 100-110 °C and maintain this temperature for 2-3 hours. The reaction progress should be monitored by TLC.

Part 3: Work-up and Isolation

-

Allow the reaction mixture to cool to approximately 60-70 °C.

-

Carefully pour the warm reaction mixture onto crushed ice (~100 g) in a beaker with vigorous stirring. This will quench the reaction and precipitate the crude product.

-

Neutralize the acidic solution by the slow and careful addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8. Caution: Vigorous gas evolution (CO₂) will occur.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with water (50 mL) followed by brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

Part 4: Purification

-

The crude product can be purified by recrystallization. Dissolve the crude solid in a minimal amount of hot ethanol.

-

Add water dropwise until a slight turbidity persists.

-

Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water (1:1), and dry under vacuum.

Safety Precautions

-

4-Fluorophenylhydrazine hydrochloride: This compound is toxic and a potential carcinogen.[5] It can cause skin and eye irritation.[6][7] Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles, in a well-ventilated fume hood.[7][8]

-

Polyphosphoric acid: PPA is corrosive and can cause severe burns upon contact with skin and eyes.[9][10][11][12][13] Wear appropriate PPE and handle with care.[9][10][13] Spills should be neutralized with a suitable agent like sodium bicarbonate.[9]

-

General Precautions: The reaction should be carried out in a well-ventilated fume hood.[10] Avoid inhalation of vapors and contact with skin and eyes.[8][9][10]

Expected Results and Characterization

The final product, ethyl 6-fluoro-2-methylindole-3-carboxylate, is expected to be a crystalline solid. The yield can vary but should be in the range of 60-80% based on similar syntheses.

Characterization:

-

Melting Point: Determination of the melting point can be used as an initial assessment of purity.

-

NMR Spectroscopy (¹H and ¹³C): Provides structural confirmation of the final product.

-

Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.

-

Infrared (IR) Spectroscopy: Can be used to identify key functional groups.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low Yield | Incomplete hydrazone formation. | Increase the reaction time for hydrazone formation or add a catalytic amount of acetic acid. |

| Incomplete cyclization. | Increase the reaction temperature or time for the cyclization step. Ensure the PPA is sufficiently hot before adding the hydrazone. | |

| Dark, Tarry Product | Reaction temperature too high. | Carefully control the reaction temperature during the cyclization step. |

| Prolonged reaction time. | Monitor the reaction by TLC and stop when the starting material is consumed. | |

| Product does not precipitate upon quenching | Product is soluble in the acidic aqueous layer. | Ensure complete neutralization with NaHCO₃. Extract with a larger volume or a different organic solvent. |

Conclusion

The Fischer indole synthesis is a robust and versatile method for the preparation of substituted indoles. This detailed protocol for the synthesis of ethyl 6-fluoro-2-methylindole-3-carboxylate provides a solid foundation for researchers in organic and medicinal chemistry. By understanding the underlying principles and adhering to the outlined procedures and safety precautions, a successful synthesis of this valuable indole derivative can be achieved.

References

- Gassman, P. G., & van Bergen, T. J. (1977). INDOLES FROM ANILINES: ETHYL 2-METHYLINDOLE-5-CARBOXYLATE. Organic Syntheses, 56, 72. DOI: 10.15227/orgsyn.056.0072.

- Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure.

- Google Patents. (n.d.). EP1829872B1 - Processes for production of indole compounds.

- MDPI. (n.d.). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate.

- Alfa Chemistry. (n.d.). Fischer Indole Synthesis.

- Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis.

- PrepChem.com. (n.d.). Preparation of ethyl 2-ethyl-3-oxobutanoate.

- ResearchGate. (2016). Fischer Indole Synthesis.

- Organic Syntheses. (n.d.). 1H-indazole-3-carboxylic acid, ethyl ester.

- Fisher Scientific. (2025). SAFETY DATA SHEET - Fluorophenylhydrazine hydrochloride.

- Carl ROTH. (n.d.). Safety Data Sheet: Polyphosphoric Acid.

- Fisher Scientific. (n.d.). Polyphosphoric acid - SAFETY DATA SHEET.

- ScienceDirect. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids.

- Wikipedia. (n.d.). Fischer indole synthesis.

- PubChem. (n.d.). 4-Fluorophenylhydrazine hydrochloride.

- ResearchGate. (2025). Synthesis of N-Aminoindole Ureas from Ethyl 1-Amino-6-(trifluoromethyl)-1H-indole-3-carboxylate.

- ChemicalRegister. (n.d.). Ethyl 6-Fluoro-1-hydroxy-2-methyl-indole-3-carboxylate (CAS No. 1086398-59-5) Suppliers.

- ECHEMI. (n.d.). (4-Fluorophenyl)hydrazine hydrochloride SDS, 823-85-8 Safety Data Sheets.

- FUJIFILM Wako Chemicals. (2024). SAFETY DATA SHEET - Polyphosphoric Acid.

- Sigma-Aldrich. (n.d.). 4-Fluorophenylhydrazine 97 823-85-8.

- MilliporeSigma. (n.d.). 110450 - Polyphosphoric acid - Safety Data Sheet.

- Royal Society of Chemistry. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors.

- CDH Fine Chemical. (n.d.). Polyphosphoric Acid CAS No 8017-16-1 MATERIAL SAFETY DATA SHEET SDS/MSDS.

- Chemchart. (n.d.). ethyl 2-oxobutanoate (15933-07-0) - Chemical Safety, Models, Suppliers, Regulation, and Patents.

- CymitQuimica. (n.d.). CAS 823-85-8: (4-Fluorophenyl)hydrazine hydrochloride.

Sources

- 1. testbook.com [testbook.com]

- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. EP1829872B1 - Processes for production of indole compounds - Google Patents [patents.google.com]

- 5. CAS 823-85-8: (4-Fluorophenyl)hydrazine hydrochloride [cymitquimica.com]

- 6. 4-Fluorophenylhydrazine hydrochloride | C6H8ClFN2 | CID 69981 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. fishersci.com [fishersci.com]

- 9. carlroth.com [carlroth.com]

- 10. fishersci.com [fishersci.com]

- 11. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 12. dcfinechemicals.com [dcfinechemicals.com]

- 13. cdhfinechemical.com [cdhfinechemical.com]

Application Notes and Protocols: Recrystallization of 6-Fluoro-2-methylindole-3-carboxylic acid ethyl ester

Authored by: A Senior Application Scientist

Introduction: The Imperative for Purity in Drug Discovery

In the landscape of modern drug development, the synthesis of novel molecular entities is but the first step. The journey from a promising compound to a viable therapeutic candidate is paved with rigorous purification and characterization. Intermediates such as 6-fluoro-2-methylindole-3-carboxylic acid ethyl ester, a key building block in the synthesis of various bioactive molecules, are no exception. The presence of impurities, even in trace amounts, can lead to ambiguous biological data, side reactions in subsequent synthetic steps, and ultimately, the failure of a drug candidate. Recrystallization, a time-honored yet powerful technique, remains a cornerstone of purification in both academic and industrial settings.[1] This application note provides a detailed protocol for the recrystallization of this compound, grounded in the principles of solubility and crystal lattice formation, to achieve the high purity required for downstream applications.

The fundamental principle of recrystallization lies in the differential solubility of a compound in a given solvent at varying temperatures. An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but readily at an elevated temperature. Conversely, impurities should either be highly soluble at all temperatures, remaining in the mother liquor upon cooling, or sparingly soluble at all temperatures, allowing for their removal via hot filtration. The selection of an appropriate solvent is therefore the most critical step in developing a robust recrystallization protocol. For indole derivatives, particularly esters, alcohols such as ethanol and methanol are often excellent starting points due to their polarity and ability to form hydrogen bonds.[2][3]

Solvent Selection: A Rationale Based on Structural Analogs

-

Ethanol: A proven solvent for the recrystallization of a closely related compound, ethyl 2-methyl-3-methylthioindole-5-carboxylate, which was successfully purified from absolute ethanol.[2] Furthermore, ethyl 2-methyl-1H-indole-3-carboxylate has also been recrystallized from ethanol.[3] The polarity of ethanol is well-suited for the indole core and the ethyl ester functional group.

-

Methanol: Crystals of 6-fluoro-1H-indole-3-carboxylic acid have been successfully obtained through slow evaporation from a methanol solution, indicating its suitability for fluorinated indole scaffolds.[4]

-

Hexane/Ethanol Mixture: For compounds that are either too soluble or not soluble enough in a single solvent, a binary solvent system can be employed. A polar solvent like ethanol can be used to dissolve the compound, followed by the addition of a less polar "anti-solvent" like hexane to induce precipitation. This technique is effective for a wide range of organic compounds.[5][6]

Based on this analysis, absolute ethanol is the primary recommended solvent for this protocol due to its demonstrated success with highly analogous indole esters.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the recommended recrystallization protocol.

| Parameter | Value | Rationale/Justification |

| Starting Material | Crude this compound | Assumed to be the product of a synthesis reaction. |

| Recrystallization Solvent | Absolute Ethanol | Proven efficacy with structurally similar indole esters.[2][3] |

| Solvent to Solute Ratio | Approx. 2.5 mL of Ethanol per 1 g of crude product | Based on the ratio used for a similar compound (5 mL per 2 g).[2] This may need to be optimized. |

| Dissolution Temperature | Boiling point of Ethanol (~78 °C) | To ensure complete dissolution of the target compound. |

| Cooling Protocol | Slow cooling to room temperature, followed by 0-5 °C | Promotes the formation of large, pure crystals and maximizes yield. |

| Expected Purity | >98% | Typical purity achieved through a single recrystallization. |

Detailed Experimental Protocol

This protocol is designed to be a self-validating system. The visual cues at each step, such as complete dissolution and the appearance of crystals, confirm the proper execution of the procedure.

Materials and Equipment:

-

Crude this compound

-

Absolute Ethanol (Reagent Grade)

-

Erlenmeyer flasks

-

Hot plate with magnetic stirring capabilities

-

Condenser

-

Buchner funnel and flask

-

Filter paper

-

Ice bath

-

Spatula

-

Glass stirring rod

-

Vacuum source

Safety Precautions:

-

Always work in a well-ventilated fume hood.[7]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[7]

-

Ethanol is flammable; keep it away from open flames and sparks.

-

Handle hot glassware with appropriate clamps or tongs.

-

Consult the Safety Data Sheet (SDS) for all chemicals used. While a specific SDS for the target compound is not available, general precautions for indole derivatives and fluoro-organic compounds should be observed.[7]

Step-by-Step Methodology:

-

Dissolution:

-

Place the crude this compound into an Erlenmeyer flask equipped with a magnetic stir bar.

-

Add absolute ethanol in a ratio of approximately 2.5 mL for every 1 gram of crude material.[2]

-

Attach a condenser to the flask to prevent solvent evaporation.

-

Gently heat the mixture on a hot plate with stirring until the solvent begins to reflux and all of the solid has dissolved. Causality Note: Heating increases the kinetic energy of the solvent molecules, allowing them to overcome the crystal lattice energy of the solid, leading to dissolution.

-

If the solid does not completely dissolve, add small additional portions of ethanol until a clear solution is obtained. Avoid adding a large excess of solvent, as this will reduce the final yield.

-

-

Hot Filtration (Optional):

-

If insoluble impurities are observed in the hot solution, perform a hot filtration. This step should be done quickly to prevent premature crystallization.

-

Preheat a second Erlenmeyer flask and a funnel (preferably with a short stem) on the hot plate.

-

Place a fluted filter paper in the funnel and pour the hot solution through it into the preheated flask. Trustworthiness Note: This step ensures that any impurities that are insoluble in the hot solvent are removed, leading to a higher purity final product.

-

-

Crystallization:

-

Remove the flask from the heat source and allow it to cool slowly to room temperature on a benchtop. Do not disturb the flask during this initial cooling period. Expertise Note: Slow cooling is crucial for the formation of large, well-defined crystals. Rapid cooling tends to trap impurities within the crystal lattice and leads to the formation of small, impure crystals.

-

Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product. A temperature of 0-5 °C is ideal.[2]

-

-

Isolation and Washing:

-

Collect the crystals by vacuum filtration using a Buchner funnel and filter paper.

-

Wash the crystals with a small amount of ice-cold absolute ethanol. Causality Note: The cold solvent will wash away any residual mother liquor containing dissolved impurities without dissolving a significant amount of the product crystals.

-

Continue to draw air through the crystals on the filter for several minutes to partially dry them.

-

-

Drying:

-

Transfer the purified crystals to a watch glass or drying dish.

-

Dry the crystals to a constant weight, either by air drying in a fume hood or in a vacuum oven at a low temperature (e.g., 40-50 °C). Self-Validation: The final product should be a crystalline solid. A melting point analysis should be performed and compared to the literature value to confirm purity.

-

Visualizing the Workflow

The following diagram illustrates the logical flow of the recrystallization procedure.

Caption: Recrystallization workflow for this compound.

Troubleshooting and Expert Insights

-

Oiling Out: If the product separates as an oil instead of crystals, it may be due to cooling the solution too rapidly or using an inappropriate solvent. To remedy this, reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Seeding the solution with a small crystal of the pure product can also induce proper crystallization.

-

Low Recovery: A low yield can result from using too much solvent, not cooling the solution sufficiently, or washing the crystals with solvent that is not cold enough. The solvent-to-solute ratio can be optimized in subsequent runs to improve the yield.

-

Colored Impurities: If the final product is colored, it may be necessary to add a small amount of activated charcoal to the hot solution before the hot filtration step. The charcoal will adsorb the colored impurities. Use charcoal sparingly, as it can also adsorb the target compound.

By following this detailed protocol and understanding the scientific principles behind each step, researchers can confidently and reproducibly purify this compound to the high standard required for advanced research and development.

References

- CN101531624A - Synthetic method of 6-fluoroindole-3-acetonitrile.

-

Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. MDPI. [Link]

-

1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Organic Syntheses Procedure. [Link]

-

Novel process for the preparation of 6-hydroxy-2-methylbenzofuran-3-carboxylic acid. Technical Disclosure Commons. [Link]

-

6-Fluoro-1H-indole-3-carboxylic acid. PMC - NIH. [Link]

-

Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)- indole-3-carboxylic acid analogues. Der Pharma Chemica. [Link]

-

Electrosynthesis of fluorinated indole derivatives. ResearchGate. [Link]

-

Rhodium(ii)-catalyzed transannulation approach to N-fluoroalkylated indoles. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Recrystallization and Crystallization. [Link]

-

Crystallization Solvents.pdf. [Link]

-

Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry: University of Rochester. [Link]

-

Synthesis of Isobenzofuranones and Isoindolinones via Claisen–Schmidt Condensation and Their Antileishmanial Activity. ACS Publications. [Link]

-

Synthesis and bio-evaluation of 2-Methyl Indole-3-carboxaldehyde derivatives as potential lanosterol 14-demethylase inhibitors. OUCI. [Link]

-

Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. MDPI. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. 6-Fluoro-1H-indole-3-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 6. Reagents & Solvents [chem.rochester.edu]

- 7. Enantioseparation and Racemization of 3-Fluorooxindoles - PMC [pmc.ncbi.nlm.nih.gov]

Characterization of 6-fluoro-2-methylindole-3-carboxylic acid ethyl ester using NMR and mass spectrometry

Introduction

6-fluoro-2-methylindole-3-carboxylic acid ethyl ester is a fluorinated indole derivative of significant interest in medicinal chemistry and drug development. The indole scaffold is a common motif in pharmacologically active compounds, and the introduction of a fluorine atom can significantly modulate a molecule's physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity. This application note provides a comprehensive guide to the structural characterization of this compound using modern analytical techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).

The methodologies detailed herein are designed to provide unambiguous structural confirmation and are applicable to researchers engaged in the synthesis and analysis of novel heterocyclic compounds. We will delve into the rationale behind the selection of specific analytical techniques and provide detailed, step-by-step protocols for sample preparation and data acquisition. Furthermore, we will present an in-depth analysis of the expected spectral data, supported by established principles of NMR and mass spectrometry.

Molecular Structure and Physicochemical Properties

A clear understanding of the molecular structure is paramount for interpreting spectral data. Below is a summary of the key properties of this compound.

| Property | Value |

| Molecular Formula | C₁₂H₁₂FNO₂ |

| Molecular Weight | 221.23 g/mol |

| CAS Number | 886362-69-2 |

| Appearance | White to yellow solid |

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For the comprehensive characterization of this compound, a suite of NMR experiments including ¹H, ¹³C, and ¹⁹F NMR is recommended.

Experimental Protocol: NMR Sample Preparation

A well-prepared sample is crucial for obtaining high-quality NMR spectra. The following protocol outlines the standard procedure for preparing a sample of the target compound for NMR analysis.

-

Sample Weighing: Accurately weigh 5-25 mg of this compound for ¹H NMR, and 50-100 mg for ¹³C NMR, into a clean, dry vial.[1][2]

-

Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices for indole derivatives.[1][3] For this application note, we will consider CDCl₃.

-

Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[1] Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

-

Filtration (Optional but Recommended): To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[4]

-

Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be used.[3] Often, the residual proton signal of the deuterated solvent is sufficient for referencing ¹H NMR spectra.

-

Labeling: Clearly label the NMR tube with the sample identification.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring atoms. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| NH (indole) | ~8.1 | br s | - |

| H-4 | ~7.8 | dd | J(H,H) ≈ 8.5, J(H,F) ≈ 5.0 |

| H-7 | ~7.2 | dd | J(H,H) ≈ 2.5, J(H,F) ≈ 9.0 |

| H-5 | ~7.0 | ddd | J(H,H) ≈ 8.5, J(H,H) ≈ 2.5, J(H,F) ≈ 9.5 |

| O-CH₂-CH₃ | ~4.3 | q | J(H,H) ≈ 7.1 |

| C-CH₃ | ~2.6 | s | - |

| O-CH₂-CH₃ | ~1.4 | t | J(H,H) ≈ 7.1 |

Rationale for Predictions: The chemical shifts are estimated based on data for similar indole esters.[5][6][7] The broad singlet for the NH proton is characteristic of indole amines. The aromatic protons will exhibit splitting due to both proton-proton and proton-fluorine couplings. The ethyl ester protons will show a characteristic quartet and triplet pattern. The methyl group at the 2-position is expected to be a singlet.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule. The presence of fluorine will lead to through-bond C-F couplings, which provide valuable structural information.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (J, Hz) |

| C=O | ~165 | s | - |

| C-6 | ~159 | d | ¹J(C,F) ≈ 240 |

| C-2 | ~140 | s | - |

| C-7a | ~135 | d | ³J(C,F) ≈ 10 |

| C-3a | ~125 | d | ³J(C,F) ≈ 5 |

| C-4 | ~122 | d | ⁴J(C,F) ≈ 3 |

| C-7 | ~112 | d | ²J(C,F) ≈ 25 |

| C-5 | ~110 | d | ²J(C,F) ≈ 25 |

| C-3 | ~105 | s | - |

| O-CH₂-CH₃ | ~60 | s | - |

| O-CH₂-CH₃ | ~14 | s | - |

| C-CH₃ | ~13 | s | - |

Rationale for Predictions: The chemical shifts are estimated based on known data for indole derivatives and the expected influence of the fluorine substituent.[5][8] The large one-bond coupling constant (¹J(C,F)) is characteristic for a fluorine attached directly to an aromatic carbon.[9] The smaller two- and three-bond couplings are also diagnostic.

Predicted ¹⁹F NMR Spectral Data

The ¹⁹F NMR spectrum provides a direct observation of the fluorine atom's environment and is highly sensitive to structural changes.

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| C6-F | ~ -120 | ddd | J(F,H5) ≈ 9.5, J(F,H7) ≈ 9.0, J(F,H4) ≈ 5.0 |

Rationale for Predictions: The chemical shift is estimated based on typical values for fluoroaromatic compounds, referenced to CFCl₃.[10] The multiplicity arises from coupling to the neighboring aromatic protons.

Mass Spectrometry Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like the target compound.

Experimental Protocol: ESI-HRMS Sample Preparation and Analysis

-

Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.[11]

-

Dilution: Dilute the stock solution to a final concentration of 1-10 µg/mL in a solvent compatible with ESI, such as 50:50 acetonitrile:water with 0.1% formic acid.[11] The acid promotes protonation.

-

Instrument Parameters: Infuse the sample into the ESI source. Typical ESI parameters in positive ion mode would be:

-

Capillary Voltage: 3-4 kV

-

Nebulizing Gas (N₂): 1-2 Bar

-

Drying Gas (N₂): 5-10 L/min

-

Drying Gas Temperature: 200-300 °C

-

-

Data Acquisition: Acquire the mass spectrum in the positive ion mode over a suitable mass range (e.g., m/z 50-500).

Predicted High-Resolution Mass Spectrometry Data

HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental formula.

| Ion | Calculated m/z |

| [M+H]⁺ | 222.0925 |

| [M+Na]⁺ | 244.0744 |

Rationale for Predictions: The calculated m/z values are based on the exact masses of the most abundant isotopes of each element in the molecular formula C₁₂H₁₂FNO₂. The observation of the protonated molecule ([M+H]⁺) is expected with ESI in positive ion mode. Sodium adducts ([M+Na]⁺) are also commonly observed.

Predicted Fragmentation Pattern (MS/MS)